Fingolimod phosphate
CAS No.: 402616-23-3
Cat. No.: VC20772160
Molecular Formula: C19H34NO5P
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 402616-23-3 |
---|---|
Molecular Formula | C19H34NO5P |
Molecular Weight | 387.5 g/mol |
IUPAC Name | [2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate |
Standard InChI | InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24) |
Standard InChI Key | LRFKWQGGENFBFO-UHFFFAOYSA-N |
SMILES | CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N |
Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N |
Introduction
Chemical Structure and Properties
Molecular Identity and Classification
Fingolimod phosphate (C₁₉H₃₄NO₅P) has a molecular weight of 387.5 g/mol and is chemically identified as [2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate . It belongs to several chemical classifications, functioning as a monoalkyl phosphate, a primary amino compound, and a primary alcohol . Structurally, it is derived from fingolimod through phosphorylation of one of the hydroxyl groups .
Chemical Characteristics
Fingolimod phosphate is formed when fingolimod undergoes phosphorylation in the body, creating the active compound that mediates the therapeutic effects. It contains an octyl chain attached to a phenyl ring, with a phosphate group that is critical for its biological activity . This phosphorylation is a crucial bioactivation step that allows the compound to interact with its target receptors with high affinity.
Nomenclature and Identification
The compound is known by several synonyms in scientific literature, including FTY720 phosphate, FTY720-P, and FTY720P . Its CAS number is recorded as 402616-23-3, and it is identified in various chemical databases with specific codes including ChEBI ID: CHEBI:73420 and ChEMBL ID: CHEMBL114606 .
Pharmacological Mechanisms
Primary Mechanism of Action
Fingolimod phosphate acts primarily as a sphingosine-1-phosphate receptor (S1PR) agonist . After phosphorylation in the body, fingolimod phosphate binds to these receptors, inducing receptor internalization and functional antagonism. This mechanism results in lymphocyte sequestration in lymphoid tissues, preventing their migration to sites of inflammation, which explains its immunomodulatory effects in multiple sclerosis .
Receptor-Independent Mechanisms
Beyond its S1PR-mediated effects, fingolimod phosphate demonstrates several receptor-independent functions. The parent compound, fingolimod, acts as a histone deacetylase inhibitor (HDACi), enhancing specific acetylation patterns that can influence gene expression . This epigenetic regulation contributes to its therapeutic effects independent of immunosuppression. Additionally, fingolimod activates Protein phosphatase 2A (PP2A), a key regulator of cell cycle, apoptosis, and inflammatory pathways .
Molecular Pathway Modulation
Fingolimod phosphate modulates various molecular pathways. It dephosphorylates PP2A subunit C at the Tyr307 site, leading to PP2A activation . This activation subsequently causes dephosphorylation of AMPKα at the Thr172 site, decreasing eEF2 and potentially inducing cell death in multiple myeloma cells . PP2A activation by fingolimod also activates tristetraprolin (TTP), which reduces inflammatory cytokines, suppresses brain edema, and inhibits apoptosis .
Epigenetic Effects
Epigenetic regulation represents a significant aspect of fingolimod's receptor-independent functions. After phosphorylation in the nucleus, fingolimod binds and inhibits class 1 histone deacetylases (HDACs), enhancing specific acetylation patterns . This activity has been linked to memory deficit rescue independent of immunosuppressive actions . Furthermore, fingolimod increases H3 histone acetylation at the brain-derived neurotrophic factor (BDNF) promoter, increasing BDNF expression in oligodendroglial cells .
Pharmacokinetics and Concentration Data
Blood and Semen Concentrations
Research has examined the concentrations of fingolimod and fingolimod phosphate in various bodily fluids. In one study of male patients receiving fingolimod treatment for at least 6 months, both analytes were quantifiable in blood and semen samples . The data revealed that while fingolimod concentrations in semen were higher than in blood (geometric mean ratio: 1.47), fingolimod phosphate concentrations were comparable between semen and blood (geometric mean ratio: 0.89) .
Concentration Measurements
Table 1 presents the measured concentrations of fingolimod and fingolimod phosphate in semen and blood samples:
Compound | Statistic | Semen Concentration (ng/mL) | Blood Concentration (ng/mL) | Ratio |
---|---|---|---|---|
Fingolimod | Mean (SD) | 4.23 (1.81) | 2.80 (0.964) | 1.59 (0.598) |
CV% mean | 42.9 | 34.4 | 37.7 | |
Geo-mean | 3.91 | 2.65 | 1.47 | |
CV% geo-mean | 43.0 | 36.2 | 44.5 | |
Median (Min; Max) | 3.69 (2.02; 8.07) | 2.59 (1.35; 4.77) | 1.59 (0.600; 2.67) | |
Fingolimod phosphate | Mean (SD) | 1.10 (0.331) | 1.25 (0.372) | 0.925 (0.253) |
CV% mean | 30.0 | 29.9 | 27.3 |
This data demonstrates moderate to high variability in concentrations, with coefficients of variation ranging from 31% to 45% for both analytes in blood, semen, and their ratios .
Analytical Detection Methods
Recent advances in analytical methods have improved the detection and quantification of fingolimod phosphate in biological samples. A novel LC-MS/MS bioanalytical method has been developed and validated for determining fingolimod and fingolimod phosphate in human whole blood . This method employs a two-step extraction process: first using liquid-liquid extraction for fingolimod, followed by methanol extraction for fingolimod phosphate from the residual blood .
Detection Parameters
Therapeutic Applications
Established Treatment for Multiple Sclerosis
Fingolimod, which is converted to fingolimod phosphate in vivo, is recognized as a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis . Its primary mechanism in MS treatment involves reducing T-cell numbers in circulation and the central nervous system, thereby suppressing inflammation .
Anticancer Properties
Fingolimod phosphate's anticancer effects stem from multiple mechanisms. Clinically relevant oral doses of fingolimod (1 mg/kg) suppressed development, progression, and aggressiveness of spontaneous breast tumors in mouse models and reduced HDAC activity, reactivating estrogen receptor-α (ERα) expression . The PP2A activation pathway is also believed to contribute to fingolimod's general antitumor properties, particularly through decreased phosphorylation of PP2A targets like Akt and ERK 1/2, which has been linked to anticancer effects in colorectal cancer .
Current Research and Future Prospects
Bioequivalence Studies
Recent research has focused on developing generic versions of fingolimod, necessitating bioequivalence studies. A randomized, single-dose, two-period, two-treatment, two-sequence crossover study with 28 healthy male subjects evaluated a 0.5 mg test capsule against the GilenyaTM reference product, with a 7-week washout period . Such studies are essential for expanding access to this important therapeutic agent.
Novel Mechanism Investigations
Ongoing research continues to uncover new mechanisms by which fingolimod phosphate exerts its effects. Recent investigations have revealed that beyond its S1PR-mediated actions, fingolimod inhibits several enzymes in the sphingolipid pathway, affects histone deacetylases, and modulates various other molecular targets including transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), and more .
Expanding Therapeutic Horizons
The attractive pharmacological profile, relative safety, favorable pharmacokinetics, and positive experimental data have collectively led to testing fingolimod in clinical trials for conditions beyond multiple sclerosis . These investigations may soon position fingolimod phosphate as an adjunct therapy in various disparate pathological conditions, expanding its clinical utility significantly .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume